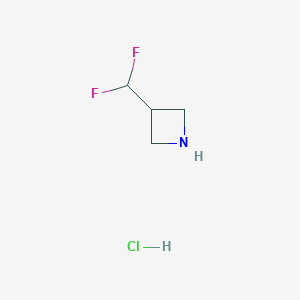

3-(Difluoromethyl)azetidine hydrochloride

Descripción general

Descripción

3-(Difluoromethyl)azetidine hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with azetidine or its derivatives.

Difluoromethylation: The key step involves the introduction of the difluoromethyl group. This can be achieved using reagents like difluoromethylating agents (e.g., difluoromethyl iodide) under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the difluoromethylated azetidine with hydrochloric acid.

Industrial Production Methods:

Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors where precise control over temperature, pressure, and reagent addition is maintained.

Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the difluoromethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles (e.g., halides, amines) in polar aprotic solvents

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often leading to the formation of simpler structures.

Substitution Products: Substituted azetidines with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral and Antibacterial Agents

The incorporation of difluoromethyl groups into drug molecules has been shown to enhance biological activity and metabolic stability. For instance, difluoromethylated azetidines have been explored as potential scaffolds for developing antiviral and antibacterial agents. The difluoromethyl group can modulate the lipophilicity of compounds, improving their pharmacokinetic properties .

Case Study:

A study demonstrated that azetidine derivatives with difluoromethyl substituents exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis, making these compounds promising candidates for further development .

Synthetic Organic Chemistry

2.1 Building Block for Complex Molecules

3-(Difluoromethyl)azetidine hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its strained ring structure allows for unique reactivity patterns, making it suitable for various transformations such as nucleophilic ring-opening reactions and cycloadditions .

Table 1: Synthetic Transformations Using this compound

Late-Stage Functionalization

3.1 Difluoromethylation Processes

Recent advancements in late-stage difluoromethylation techniques have made it easier to incorporate the difluoromethyl group into existing drug candidates. This process enhances the pharmacological profile of these compounds by improving their selectivity and potency against target proteins .

Case Study:

A research team successfully applied late-stage difluoromethylation to a series of lead compounds, resulting in derivatives that exhibited improved binding affinity to their biological targets compared to their non-difluoromethylated counterparts .

4.1 ADME Properties

The addition of difluoromethyl groups has been shown to affect absorption, distribution, metabolism, and excretion (ADME) properties significantly. Studies indicate that compounds containing difluoromethyl groups tend to have higher permeability across biological membranes while maintaining lower lipophilicity compared to other fluorinated analogs .

Table 2: ADME Properties Comparison

| Compound Type | LogP | Permeability |

|---|---|---|

| Difluoromethyl-substituted | 2.4 | High |

| Non-difluoromethyl-substituted | 1.5 | Moderate |

Safety and Handling Considerations

While this compound presents numerous applications, it is essential to consider safety protocols due to its potential hazards. The compound is classified as harmful if swallowed and may cause skin irritation . Proper handling procedures should be followed in laboratory settings.

Mecanismo De Acción

The mechanism by which 3-(difluoromethyl)azetidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

3-(Difluoromethyl)pyrrolidine: A related compound with a five-membered ring instead of four.

3-(Difluoromethyl)azepane: A compound with a seven-membered ring.

Uniqueness: 3-(Difluoromethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties compared to its five- or seven-membered counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

Actividad Biológica

3-(Difluoromethyl)azetidine hydrochloride, with the chemical formula C4H7ClF2N and CAS number 1354792-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Azetidine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The difluoromethyl group enhances the lipophilicity and reactivity of the azetidine ring, potentially increasing its interaction with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that this compound affects cell proliferation and induces apoptosis in cancer cells. The following findings were observed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings :

- At concentrations of 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells.

- Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining.

These results indicate a promising anticancer profile for this compound, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in clinical settings. For instance:

- A study demonstrated that azetidine compounds could inhibit tubulin polymerization in vitro, leading to significant antiproliferative effects in MCF-7 breast cancer cells. This was attributed to their interaction at the colchicine-binding site on tubulin .

- Another investigation into structurally similar compounds indicated that modifications to the azetidine ring could enhance biological activity, suggesting a structure-activity relationship that could be exploited for drug development .

Propiedades

IUPAC Name |

3-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQWAUMUHQGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354792-76-9 | |

| Record name | Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.